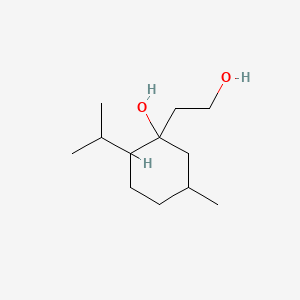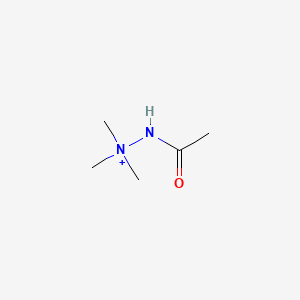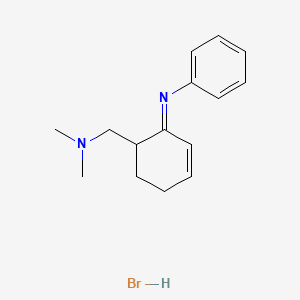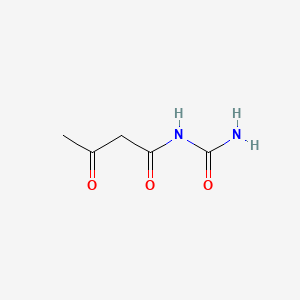
Methyl 3-acetoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetoxyacrylate is an organic compound belonging to the acrylate family It is characterized by the presence of an ester group and an acetoxy group attached to the acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-acetoxyacrylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyacrylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-acetoxyacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is employed in the development of bioactive molecules and as a building block in biochemical research.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty coatings, adhesives, and resins.
Wirkmechanismus
The mechanism by which methyl 3-acetoxyacrylate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The ester and acetoxy groups facilitate interactions with other molecules, leading to the formation of new chemical bonds. These interactions are crucial in polymerization reactions and the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: Similar in structure but lacks the acetoxy group.
Ethyl acrylate: Contains an ethyl ester group instead of a methyl ester group.
Methyl 3-methoxyacrylate: Features a methoxy group instead of an acetoxy group.
Uniqueness: Methyl 3-acetoxyacrylate is unique due to the presence of both ester and acetoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in the synthesis of specialized polymers and bioactive molecules .
Eigenschaften
CAS-Nummer |
53588-93-5 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
methyl 3-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-5(7)10-4-3-6(8)9-2/h3-4H,1-2H3 |
InChI-Schlüssel |
MSQPGECJSAMXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
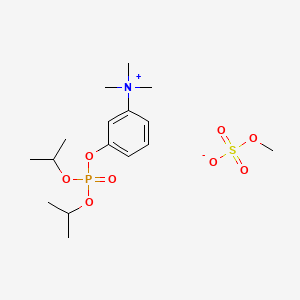

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
